molecular formula C15H16ClN3O2S B11419161 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11419161
M. Wt: 337.8 g/mol
InChI Key: ZUCWHNZXTNKFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C15H16ClN3O2S and a molecular weight of 337.8 g/mol . This pyrimidine-4-carboxamide derivative is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications in humans or animals. Pyrimidine-4-carboxamide scaffolds are of significant interest in medicinal chemistry and drug discovery. Structural analogs of this compound, which share the same core, have been investigated as potent, state-dependent sodium channel blockers . Such compounds are explored for their potential to treat neuropathic, inflammatory, and postsurgical pain states, suggesting this compound may also be a valuable tool for neuroscience and pharmacology research . Researchers can utilize this compound as a building block for further chemical synthesis or as a reference standard in analytical studies. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

IUPAC Name

5-chloro-N-(2-ethoxyphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O2S/c1-3-21-12-8-6-5-7-11(12)18-14(20)13-10(16)9-17-15(19-13)22-4-2/h5-9H,3-4H2,1-2H3,(H,18,20)

InChI Key

ZUCWHNZXTNKFAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with Ethoxyphenyl and Ethylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate ethoxyphenyl and ethylsulfanyl precursors.

    Formation of the Carboxamide Group: This can be achieved through the reaction of the pyrimidine derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium ethoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of organic semiconductors or other advanced materials.

Biology

    Biological Activity:

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Pyrimidine Ring)

Compound Name Position 2 Group Position 5 Group Aryl Group on Carboxamide Molecular Weight (g/mol) Source
5-Chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (Target) Ethylsulfanyl (S–CH₂CH₃) Cl 2-Ethoxyphenyl 353.82
5-Chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide Propylsulfanyl Cl 5-Chloro-2-methoxyphenyl 372.27
5-Chloro-N-(4-fluorophenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide Benzylsulfonyl Cl 4-Fluorophenyl 419.86
5-Chloro-2-(ethylsulfonyl)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide Ethylsulfonyl Cl 4-Chlorobenzyl/furan-2-ylmethyl 439.34

Key Observations :

  • Sulfur Group Modifications: Ethylsulfanyl vs. Propylsulfanyl: Longer alkyl chains (e.g., propyl in ) increase hydrophobicity, which may improve lipid bilayer penetration but reduce solubility.

Variations in the Aryl Carboxamide Group

Compound Name Aryl Group Modification Molecular Weight (g/mol) Source
5-Chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide 2,5-Dimethoxyphenyl 353.82
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide 4-Difluoromethoxyphenyl 371.79
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide Tetrahydrothiophen-3-yl (sulfone) 335.83
5-Chloro-2-(ethylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide 4-(Piperidin-1-ylsulfonyl)phenyl 441.00

Key Observations :

  • Electron-Donating vs. Withdrawing Groups :
    • Methoxy () : Enhances lipophilicity and steric bulk.
    • Difluoromethoxy () : Introduces fluorine atoms, improving metabolic stability and bioavailability.

Molecular Weight and Functional Complexity

The target compound (MW 353.82) is relatively compact compared to analogs with bulky substituents (e.g., 468.0 g/mol in ). Larger molecules (e.g., C₂₁H₂₆ClN₃O₃S₂ in ) may face challenges in bioavailability due to increased polar surface area or steric hindrance.

Inferred Structure-Activity Relationships (SAR)

  • Position 2 : Sulfonyl groups (e.g., ) may improve binding to charged or polar targets, while thioethers (e.g., ) favor passive diffusion.
  • Aryl Group : Electron-withdrawing substituents (e.g., fluorine in ) enhance stability, whereas methoxy/ethoxy groups (e.g., ) optimize lipophilicity.
  • Sulfonamide Additions : Compounds like and introduce sulfonamide moieties, which are common in kinase inhibitors or protease binders.

Biological Activity

5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, which is recognized for its diverse biological activities. This compound's structure includes a chloro group, an ethoxyphenyl moiety, and an ethylsulfanyl group, contributing to its potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₆ClN₃O₂S
  • Molecular Weight : 337.8 g/mol
  • CAS Number : 879937-94-7

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its effects on cancer cell lines and its potential as an enzyme inhibitor.

Antiproliferative Effects

Recent research has highlighted the compound's antiproliferative properties against several cancer cell lines. For instance, the compound demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) with IC₅₀ values indicating potency comparable to established inhibitors like erlotinib.

CompoundTargetIC₅₀ (nM)Reference
This compoundEGFR85 ± 5
ErlotinibEGFR80 ± 5

The mechanism through which this compound exerts its biological effects may involve the modulation of key signaling pathways. Pyrimidine derivatives are known to interact with various enzymes and receptors, potentially leading to apoptosis in cancer cells. For example, compounds structurally similar to this compound have been shown to increase levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Case Studies and Experimental Findings

Several studies have explored the biological activity of similar compounds, providing insight into the potential applications of this compound:

  • Antitumor Activity : In vitro studies showed that derivatives with similar structures inhibited cell proliferation in various cancer types, suggesting that modifications in the pyrimidine scaffold can enhance bioactivity.
  • Enzyme Inhibition : Research indicated that pyrimidine derivatives could effectively inhibit kinases involved in cancer progression, with some compounds displaying dual inhibition capabilities against both EGFR and cyclin-dependent kinase 2 (CDK2) .

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrimidine core via cyclization of thiourea derivatives with β-ketoesters under acidic conditions.
  • Step 2 : Chlorination at the 5-position using POCl₃ or PCl₅.
  • Step 3 : Introduction of the ethylsulfanyl group via nucleophilic substitution with ethanethiol in the presence of a base (e.g., NaH).
  • Step 4 : Coupling of the 2-ethoxyphenylamine moiety using carbodiimide-mediated amidation.

Optimization involves adjusting solvent polarity (e.g., DMF vs. DCM), temperature (60–120°C), and stoichiometric ratios to maximize yield (typically 50–70%). Reaction progress is monitored via TLC and HPLC, with final purity assessed by NMR (>95% purity) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethylsulfanyl at C2, ethoxyphenyl at N4) through characteristic shifts:
    • Ethylsulfanyl: δ ~2.6–3.1 ppm (CH₂), δ ~1.3–1.5 ppm (CH₃).
    • Pyrimidine protons: δ ~8.5–9.0 ppm (C5-H).
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O of ethoxy).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ = calculated 394.08 Da).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can computational methods improve the efficiency of synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example:

  • Reaction Path Search : Tools like GRRM or AFIR map energy landscapes to identify low-barrier pathways.
  • Machine Learning : Models trained on reaction databases (e.g., Reaxys) recommend optimal conditions (e.g., 80°C in DMF with 1.2 eq. NaH) to reduce trial-and-error experimentation.
  • ICReDD Framework : Integrates computational predictions with high-throughput experimentation to accelerate optimization .

Q. How do electronic effects of substituents (e.g., chloro, ethylsulfanyl) influence the compound’s reactivity and stability?

  • Electron-Withdrawing Chloro Group : Increases electrophilicity at C4, enhancing amidation efficiency but potentially reducing hydrolytic stability.
  • Electron-Donating Ethylsulfanyl : Stabilizes the pyrimidine ring via resonance, mitigating oxidative degradation. Computational studies (NBO analysis) quantify charge distribution, guiding derivatization strategies .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure affinity variations across isoforms (e.g., kinase A vs. kinase B).
  • Orthogonal Validation : Pair enzymatic inhibition assays (IC₅₀) with cellular viability studies (e.g., MTT assays) to distinguish direct target effects from off-target interactions.
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies in IC₅₀ values across studies .

Q. How can Design of Experiments (DoE) optimize reaction parameters for large-scale synthesis?

  • Factorial Design : Vary temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃) to model yield (Y) as a response surface.
  • Central Composite Design : Identifies nonlinear interactions (e.g., X₁² or X₁X₂) that maximize purity (>98%) while minimizing side products.
  • Robustness Testing : Simulate edge cases (e.g., ±5°C fluctuations) to ensure scalability .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic interactions) from enthalpy-driven binding.
  • Mutagenesis Studies : Replace key residues (e.g., Asp86 in kinase active sites) to validate binding pockets.
  • Molecular Dynamics Simulations : Track conformational changes in targets (e.g., ATP-binding domain closure) upon ligand binding over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.